(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide
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Overview
Description
(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a phenoxy group, an acetamido group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the phenoxyacetic acid derivative This is followed by the formation of the acetamido group through an acylation reaction
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and purity. The process typically includes the use of high-purity reagents and solvents, as well as stringent quality control measures to monitor the reaction progress and final product quality.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H25N3O3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]-N-(2-methylpropyl)butanamide |
InChI |
InChI=1S/C17H25N3O3/c1-12(2)10-18-16(21)9-14(4)19-20-17(22)11-23-15-8-6-5-7-13(15)3/h5-8,12H,9-11H2,1-4H3,(H,18,21)(H,20,22)/b19-14+ |
InChI Key |
ABBQMXZGCVHDQH-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NCC(C)C |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NCC(C)C |
Origin of Product |
United States |
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